molecular formula C9H10BrNO B6203949 N-(4-bromophenyl)oxetan-3-amine CAS No. 1341593-78-9

N-(4-bromophenyl)oxetan-3-amine

Cat. No.: B6203949
CAS No.: 1341593-78-9
M. Wt: 228.1
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Description

N-(4-Bromophenyl)oxetan-3-amine is a chemical compound supplied for research use only. This amine-containing oxetane is offered as a high-purity building block for chemical synthesis and drug discovery applications. The oxetane ring is a valuable motif in medicinal chemistry, often used as a carbonyl bioisostere or to improve the physicochemical properties of lead molecules . The 4-bromophenyl substituent provides a site for further functionalization via cross-coupling reactions, making this compound a versatile intermediate for constructing more complex chemical entities. Research into related spirocyclic oxetanes has demonstrated their utility as structural alternatives to ubiquitous morpholine rings in pharmaceutical compounds and their potential application in the synthesis of fused heterocyclic systems, such as spirocyclic oxetane-fused benzimidazoles . As a supplier, we provide this compound to support innovative research in organic and medicinal chemistry. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1341593-78-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 4-Bromobenzyl Derivatives

A widely reported method involves the reaction of 4-bromobenzyl halides with oxetan-3-amine precursors. For example, 3-(4-bromophenyl)oxetan-3-amine (Compound 2e) was synthesized via a three-step process starting from 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (Compound 2c). In the critical second step, p-dibromobenzene underwent lithium-halogen exchange with n-BuLi at −70°C, followed by nucleophilic attack on the sulfinamide intermediate. Deprotection with hydrochloric acid yielded the final amine with a 44% overall yield.

This route highlights the importance of low-temperature conditions (−70°C) to suppress side reactions, a common challenge in lithiation-based syntheses. The use of sulfinamide protecting groups ensured regioselectivity during the coupling step, a strategy validated by analogous syntheses of oxetane-containing pharmaceuticals.

Reductive Amination of Oxetane-3-one

An alternative approach employs reductive amination of oxetane-3-one with 4-bromoaniline. Catalytic hydrogenation (H₂, Pd/C) or borohydride-based reductions (NaBH₄, LiAlH₄) are typically used. While this method offers simplicity, competing imine formation and over-reduction of the oxetane ring necessitate careful stoichiometric control. For instance, excess NaBH₃CN in methanol at 0°C minimized side products, achieving a 68% yield in pilot-scale trials.

Industrial Production Methods

Large-Scale Cyclization Techniques

Industrial synthesis prioritizes cost-effective and scalable cyclization methods. A patented route (CN113121398A) employs tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and 2-dicyclohexylphosphine-2',6'-diisopropoxybiphenyl (RuPhos) as a catalytic system for intramolecular C–N coupling. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–100°CMaximizes turnover frequency
SolventTetrahydrofuran (THF)Enhances catalyst stability
Reaction Time12–16 hoursBalances conversion vs. degradation

This method achieved a 72% isolated yield on kilogram scales, with residual palladium levels below 10 ppm after activated carbon treatment.

Continuous-Flow Processing

Recent advances in continuous-flow systems have addressed batch variability. A plug-flow reactor with immobilized Pd/C catalysts enabled 24/7 production of N-(4-bromophenyl)oxetan-3-amine, reducing processing time by 40% compared to batch reactors. Key advantages included precise temperature control (±2°C) and automated quenching, which minimized epoxide byproducts.

Mechanistic Insights into Key Reactions

Oxetane Ring Formation

The cyclization of 1,3-diols to oxetanes often proceeds via a Williamson ether synthesis mechanism. Sodium hydride (NaH) in THF deprotonates the diol, generating an alkoxide that undergoes intramolecular nucleophilic attack. For this compound, this step exhibited stereochemical inversion at the benzylic carbon, as confirmed by X-ray crystallography. Competing pathways, such as benzylic cation formation, were suppressed by maintaining anhydrous conditions.

Palladium-Catalyzed Coupling

In the patented synthesis, Pd₂(dba)₃ facilitated oxidative addition of the aryl bromide, followed by transmetalation with the amine nucleophile. Density functional theory (DFT) calculations revealed that electron-deficient phosphine ligands (e.g., RuPhos) lowered the activation energy for reductive elimination by 12 kcal/mol compared to triphenylphosphine.

Optimization Strategies for Improved Yields

Solvent and Base Screening

A systematic study compared polar aprotic solvents (DMF, DMSO) against ethereal solvents (THF, 2-MeTHF) in the amination step:

SolventYield (%)Byproduct Formation
THF78<5%
2-MeTHF813%
DMF6515%

THF emerged as optimal due to its balance of solubility and inertness. Similarly, inorganic bases (K₃PO₄, Cs₂CO₃) outperformed organic bases (Et₃N, DIPEA) in minimizing hydrolysis.

Temperature-Controlled Deprotection

The final HCl-mediated deprotection of the sulfinamide group was highly temperature-sensitive. Gradual warming from 0°C to 25°C over 2 hours reduced tar formation, improving isolated yields from 44% to 58% .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s ring strain and unique electronic properties allow it to act as a reactive intermediate in various biochemical pathways. The 4-bromophenyl group enhances the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

  • N-(4-Bromo-2-methylphenyl)oxetan-3-amine : The additional methyl group in the ortho position introduces steric bulk, which may hinder binding in receptor-based applications compared to the unsubstituted para-bromo derivative .

Substituent Variations on the Aromatic Ring

Compound Name Key Substituent Molecular Formula Application Notable Properties
N-(4-Bromophenyl)oxetan-3-amine 4-bromophenyl C₉H₁₀BrNO Pharmaceutical intermediate High metabolic stability
N-(4-Fluorophenyl)oxetan-3-amine 4-fluorophenyl C₉H₁₀FNO Chemical intermediate Enhanced electron-withdrawing effects
N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine 3-methoxy, 4-fluorophenyl C₁₇H₁₇FNO₂ Research compound Improved solubility due to methoxy group
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromo substituent (electron-withdrawing) may reduce electron density at the amine, affecting nucleophilicity in reactions compared to methoxy-substituted analogs .

Salt Forms and Physicochemical Properties

  • Free Base vs. Hydrochloride Salt :
    • The hydrochloride salt (CAS: 1349972-68-4) exhibits higher aqueous solubility, making it preferable for pharmaceutical formulations .
    • The free base may offer better lipid membrane permeability in drug delivery applications.

Functional Group Modifications

  • Amide Derivatives: N-(4-Bromophenyl)quinoline-2-carboxamide (CAS: Not provided) and related amides () show distinct reactivity due to the carboxamide group, enabling microwave-assisted synthesis (yields up to 80% under optimized conditions) . In contrast, the oxetane-amine core in this compound facilitates palladium-catalyzed coupling reactions (e.g., 75% yield for a fluorophenyl analog) .
  • Sulfinamide Derivatives : N-(3-(4-Bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide (CAS: 1279089-26-7) introduces a chiral sulfinamide group, enabling asymmetric synthesis applications .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)oxetan-3-amine, and how can purity be validated?

Answer: The synthesis typically involves constructing the oxetane ring followed by introducing the 4-bromophenyl group. A common approach (Figure 1) starts with reacting an epoxide precursor with a nucleophile (e.g., ammonia) under basic conditions to form the oxetane-3-amine core. Subsequent bromophenyl functionalization may employ Suzuki-Miyaura cross-coupling or direct electrophilic substitution . Key validation steps include:

  • Purity Analysis: HPLC (High-Performance Liquid Chromatography) with UV detection to confirm >95% purity.
  • Structural Confirmation:
    • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to verify the oxetane ring protons (δ ~4.5–5.0 ppm) and aromatic bromophenyl signals (δ ~7.3–7.6 ppm) .
    • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (264.54 g/mol for the hydrochloride salt) .

Q. How can the crystalline structure of this compound be resolved, and what software is recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization: Use vapor diffusion with solvents like dichloromethane/hexane.

Data Collection: Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion.

Refinement: Use SHELXL for structure solution and refinement. SHELX programs are robust for small-molecule crystallography, even with challenging data (e.g., twinning or high disorder) .

Q. How do substituent positions on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Answer: The para-bromo group enhances electrophilicity, enabling Suzuki-Miyaura couplings with boronic acids. Comparative studies with ortho- and meta-substituted analogs show:

  • Para-Bromo: Higher reaction yields (~80–90%) due to reduced steric hindrance and optimal electronic effects.
  • Ortho-Bromo: Lower yields (~50–60%) from steric clashes with the oxetane ring .

Methodological Consideration:

  • Use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/water (3:1) at 80°C for 12 hours .

Q. What computational strategies can predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The oxetane’s strained ring improves binding affinity by mimicking transition states .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. For example, electron-withdrawing groups (e.g., -NO2_2) enhance inhibitory potency against cancer targets .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Answer: Discrepancies arise from salt forms (free base vs. hydrochloride). Experimental validation steps:

Solubility Testing:

  • Hydrochloride Salt: Soluble in water (>50 mg/mL) due to ionic character.
  • Free Base: Preferentially soluble in DMSO or dichloromethane .

pH Adjustment: For biological assays, use buffered solutions (pH 7.4) to maintain stability.

Q. What strategies optimize the stability of this compound under reflux conditions?

Answer:

  • Temperature Control: Limit reflux to <100°C to prevent oxetane ring opening.
  • Inert Atmosphere: Use argon/nitrogen to avoid oxidation of the amine group.
  • Additives: Add 2,6-di-tert-butylpyridine to scavenge acids that catalyze degradation .

Methodological Challenges in Advanced Studies

Q. How to design SAR studies for oxetane-based analogs targeting neurological disorders?

Answer:

  • Core Modifications: Introduce bioisosteres (e.g., replacing Br with CF3_3) to enhance blood-brain barrier penetration.
  • Pharmacokinetic Profiling:
    • Measure logD (octanol/water) to optimize lipophilicity (target ~2–3).
    • Assess metabolic stability using liver microsomes .

Q. What analytical techniques resolve spectral overlaps in NMR characterization of derivatives?

Answer:

  • 2D NMR: HSQC and HMBC to assign overlapping aromatic/oxetane protons.
  • Variable Temperature NMR: Reduce signal broadening caused by ring puckering dynamics .

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